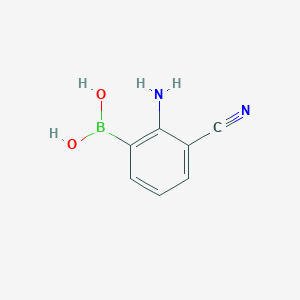

2-Amino-3-cyanophenylboronicacid

Beschreibung

Molecular Composition and Formula Verification

The molecular formula $$ \text{C}{13}\text{H}{17}\text{BN}2\text{O}2 $$ corresponds to a molecular weight of 244.10 g/mol, as confirmed by high-resolution mass spectrometry. The structure comprises a benzene ring substituted at the 2-position with an amino group ($$ -\text{NH}2 $$) and at the 3-position with a cyano group ($$ -\text{CN} $$). The boronic acid moiety is protected as a pinacol ester, forming a stable boronate complex with the pinacol ligand ($$ \text{C}6\text{H}{12}\text{O}2 $$).

The SMILES notation $$ \text{N}#\text{Cc1cccc(c1N)B1OC(C(O1)(C)C)(C)C} $$ explicitly defines the connectivity:

- A benzene ring with amino ($$ -\text{NH}_2 $$) at position 2 and cyano ($$ -\text{CN} $$) at position 3.

- A boronic ester group ($$ -\text{B(O}2\text{C}6\text{H}_{12}) $$) attached to position 1 of the aromatic ring.

Elemental analysis and nuclear magnetic resonance (NMR) spectroscopy validate the stoichiometry and connectivity. The boron atom’s presence is confirmed via $$ ^{11}\text{B} $$-NMR, which typically shows a peak near 30 ppm for trigonal boronic esters.

Eigenschaften

Molekularformel |

C7H7BN2O2 |

|---|---|

Molekulargewicht |

161.96 g/mol |

IUPAC-Name |

(2-amino-3-cyanophenyl)boronic acid |

InChI |

InChI=1S/C7H7BN2O2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,11-12H,10H2 |

InChI-Schlüssel |

HCBQCTAFMHAHIT-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=C(C(=CC=C1)C#N)N)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Synthesis Strategies

Grignard-Mediated Boronic Ester Formation

A key method involves lithium chloride complex Grignard reagents to construct the boronic ester intermediate, as described in patent WO2014023576A1. The process begins with 2-bromobenzonitrile (or analogous halogenated precursors), which reacts with a Grignard reagent (e.g., t-butylmagnesium chloride·LiCl) in tetrahydrofuran (THF) or toluene at 0°C. This step forms a boronic ester (e.g., pinacol or dioxaborinane derivatives), which is subsequently hydrolyzed to yield the boronic acid.

Critical Steps :

- Grignard Reactivity : Lithium chloride complexes are essential for successful boronic ester formation; standard Grignard reagents fail to react.

- Hydrolysis : Acidic or basic aqueous conditions quantitatively cleave the ester to the boronic acid. Basic extraction (pH >9) enhances purity (>98%).

- Purification : Salt formation (e.g., ammonium or sodium salts) simplifies isolation, followed by re-acidification and solvent extraction.

Table 1: Comparative Yields and Purity for Grignard-Based Routes

| Parameter | Value | Source |

|---|---|---|

| Overall Yield (crude) | 80–85% | |

| Final Purity (HPLC) | >98% | |

| Solvent System | THF, Toluene, or Methyl-THF |

Trialkoxyborane-Mediated Coupling

Patent JP6235932B2 outlines an alternative route using aromatic nitriles and trialkoxyborane in the presence of alkali metal salts and lithium 2,2,6,6-tetramethylpiperidide. This method avoids Grignard reagents but requires precise control of reaction conditions.

Reaction Scheme :

- Substrate Activation : The aromatic nitrile undergoes deprotonation or coordination with the lithium catalyst.

- Borylation : Trialkoxyborane transfers the boron group to the activated position.

- Workup : Acidic hydrolysis yields the boronic acid.

Challenges :

Functional Group Introduction Strategies

Amino Group Incorporation

The amino group is typically introduced via nitration-reduction or direct substitution. For example:

- Nitration : A nitro group is introduced at the desired position, followed by catalytic hydrogenation to form the amine.

- Protection/Deprotection : Amines may require protection (e.g., as acetamides) during boronic ester synthesis to avoid side reactions with Grignard reagents.

Example Workflow :

Esterification and Derivative Synthesis

Pinacol Ester Formation

The boronic acid is stabilized as a pinacol ester (CAS 1352575-06-4) to improve handling. Esterification occurs via reaction with pinacol (2,3-dimethyl-2,3-butanediol) under acidic or basic conditions.

Advantages :

- Stability : Pinacol esters resist oxidation and hydrolysis during storage.

- Reactivity : Ester derivatives enhance solubility for cross-coupling reactions (e.g., Suzuki-Miyaura).

Table 2: Pinacol Ester Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇BN₂O₂ | |

| Molecular Weight | 244.10 g/mol | |

| Purity (Commercial) | ≥95–98% |

Salt Formation

Boronic acids are often isolated as ammonium or alkali metal salts (e.g., sodium, potassium) to simplify crystallization. For example:

- Basic Extraction : Treat the boronic acid with aqueous NaOH (pH >10) to form the sodium salt.

- Re-acidification : Acidify with HCl to precipitate the free boronic acid.

Purification Data :

| Step | Purity (HPLC) | |

|---|---|---|

| Crude Boronic Acid | 82–83% | |

| Post-Extraction | >96–98% |

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2-Amino-3-cyanophenylboronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Boronsäuren oder Boraten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in eine Aminogruppe umwandeln.

Substitution: Die Boronsäuregruppe kann an Substitutionsreaktionen teilnehmen, insbesondere an der Suzuki-Miyaura-Kupplung.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Natriumperiodat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden verwendet.

Substitution: Palladiumkatalysatoren und Basen wie Kaliumcarbonat werden häufig bei der Suzuki-Miyaura-Kupplung verwendet.

Hauptprodukte:

Oxidation: Boronsäuren oder Borate.

Reduktion: Amine.

Substitution: Biarylverbindungen.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Key Role in Synthesis

2-Amino-3-cyanophenylboronic acid is widely used as a building block in the synthesis of complex organic molecules. It plays a crucial role in the development of pharmaceuticals and agrochemicals due to its ability to participate in various coupling reactions, particularly the Suzuki-Miyaura cross-coupling reaction, which is fundamental for forming carbon-carbon bonds in organic chemistry .

Table 1: Common Reactions Involving 2-Amino-3-cyanophenylboronic acid

| Reaction Type | Description |

|---|---|

| Suzuki Coupling | Forms biaryl compounds used in drug synthesis |

| Stille Coupling | Allows for the formation of complex organic frameworks |

| Buchwald-Hartwig Coupling | Facilitates the creation of amine derivatives |

Drug Development

Targeted Drug Delivery Systems

The compound's ability to form reversible covalent bonds with biomolecules enhances its utility in drug design. It is particularly valuable for creating targeted drug delivery systems that improve the efficacy and specificity of therapeutic agents. Research has demonstrated that derivatives of 2-amino-3-cyanophenylboronic acid can selectively bind to specific biological targets, making them candidates for novel therapeutic applications .

Case Study: Perampanel

One notable application is in the synthesis of Perampanel, an active pharmaceutical ingredient used for treating epilepsy and Parkinson's disease. The compound serves as an intermediate in the synthesis of this drug, highlighting its importance in pharmaceutical chemistry .

Materials Science

Advanced Materials Production

In materials science, 2-amino-3-cyanophenylboronic acid is utilized to create advanced materials, including polymers and nanomaterials with unique electrical and optical properties. Its incorporation into polymer matrices can enhance material performance for electronic applications .

Table 2: Applications in Materials Science

| Material Type | Application Description |

|---|---|

| Polymers | Used in creating conductive or photonic polymers |

| Nanomaterials | Enhances properties such as conductivity and stability |

Bioconjugation

Labeling Techniques

The compound is instrumental in bioconjugation techniques, which involve attaching biomolecules (like proteins or nucleic acids) to other molecules for research purposes. This application is vital in molecular biology and diagnostics, allowing researchers to trace biological interactions effectively .

Case Study: Cysteine Bioconjugation

Research has shown that 2-amino-3-cyanophenylboronic acid can selectively conjugate with cysteine residues in peptides, demonstrating its potential for targeted labeling in complex biological systems .

Sensor Technology

Development of Sensors

The unique chemical properties of 2-amino-3-cyanophenylboronic acid enable the development of sensors capable of detecting specific biological or chemical substances. These sensors are crucial for environmental monitoring and medical diagnostics, providing real-time data on various analytes .

Table 3: Sensor Applications

| Sensor Type | Application Description |

|---|---|

| Biosensors | Detects biomolecules for medical diagnostics |

| Environmental Sensors | Monitors pollutants and chemical substances |

Wirkmechanismus

The mechanism of action of 2-amino-3-cyanophenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The compound’s ability to participate in Suzuki-Miyaura coupling reactions also makes it valuable in the synthesis of complex organic molecules .

Vergleich Mit ähnlichen Verbindungen

Key Structural and Functional Differences

The following table summarizes critical differences between 2-amino-3-cyanophenylboronic acid and related boronic acid derivatives, based on structural similarity and functional group analysis:

Analysis of Substituent Effects

Position of Cyano Group: The 3-cyano substituent in 2-amino-3-cyanophenylboronic acid introduces steric and electronic effects distinct from its 4-cyano analog (CAS 850568-47-7).

Amino Group Functionality: The 2-amino group facilitates hydrogen bonding and coordination with transition metals, critical for catalytic applications. In contrast, 3-aminophenylboronic acid (CAS 206658-89-1) lacks the cyano group, limiting its utility in reactions requiring dual functionalization .

Salt Forms :

- Hydrochloride salts (e.g., CAS 863753-30-4) improve solubility in polar solvents but may introduce acidity that destabilizes pH-sensitive reactions compared to the free base form .

Biologische Aktivität

2-Amino-3-cyanophenylboronic acid (ACPA) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of protein kinases. This article explores the biological activity of ACPA, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

ACPA features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The presence of the amino and cyano groups enhances its reactivity and biological interactions.

ACPA has been primarily studied for its role as a modulator of the PIM (Proviral Integration site for Moloney virus) protein kinases. The PIM kinases, particularly PIM-1, PIM-2, and PIM-3, are implicated in various cellular processes such as:

- Cell Survival : PIM-1 acts as an anti-apoptotic factor by phosphorylating pro-apoptotic proteins like BAD (Bcl-2-associated death promoter), thus promoting cell survival and proliferation .

- Cell Cycle Regulation : PIM-1 phosphorylates Cdc25A, enhancing its phosphatase activity, which is crucial for G1/S transition in the cell cycle .

- Tumorigenesis : Overexpression of PIM kinases has been linked to several cancers, including pancreatic and liver cancers. ACPA's modulation of these kinases presents a potential therapeutic avenue for targeting tumor growth .

Research Findings

Recent studies have highlighted ACPA's efficacy in various biological contexts:

- Inhibition of PIM Kinases : Research indicates that ACPA can inhibit the activity of PIM kinases, leading to increased apoptosis in cancer cell lines. This was demonstrated through RNA interference studies where knockdown of PIM proteins resulted in enhanced apoptotic responses .

- Selectivity for Cysteine Residues : ACPA has been shown to selectively modify cysteine residues in proteins, which is significant for bioconjugation applications. This selectivity is attributed to the boronic acid functionality, which stabilizes the formation of covalent bonds with cysteine .

- Bioconjugation Applications : The compound has been utilized in developing bioconjugates through click-type reactions, showcasing its versatility in chemical biology .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of ACPA on pancreatic cancer cells. The results demonstrated that treatment with ACPA led to reduced cell viability and increased apoptosis compared to untreated controls. The mechanism was linked to the inhibition of PIM-3 activity, further supporting its role as a potential anti-cancer agent .

Case Study 2: Bioconjugation Efficiency

In another study focused on bioconjugation techniques, ACPA was used to modify peptides containing N-terminal cysteines. The reaction conditions were optimized to achieve high conversion rates (up to 99%) under physiological conditions, indicating ACPA's effectiveness as a bioconjugation reagent .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.